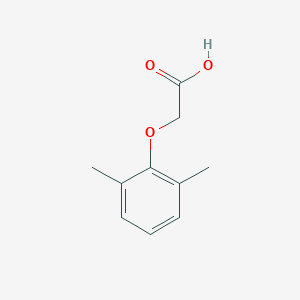

2,6-Dimethylphenoxyacetic acid

Vue d'ensemble

Description

L’acide (2,6-diméthylphénoxy)acétique est un composé organique appartenant à la classe des dérivés de l’acide phénoxyacétique. Ces composés contiennent un anisole où le groupe méthane est lié à un acide acétique ou à un dérivé . La formule moléculaire de l’acide (2,6-diméthylphénoxy)acétique est C10H12O3, et sa masse molaire est de 180,20 g/mol . Ce composé est principalement utilisé dans la recherche et les applications industrielles.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l’acide (2,6-diméthylphénoxy)acétique implique généralement la réaction du 2,6-diméthylphénol avec l’acide chloroacétique en présence d’une base telle que l’hydroxyde de sodium. La réaction est effectuée en milieu aqueux, et le produit est isolé par acidification et extraction subséquente .

Méthodes de production industrielle

Les méthodes de production industrielle de l’acide (2,6-diméthylphénoxy)acétique sont similaires à la synthèse en laboratoire, mais elles sont mises à l’échelle pour accueillir des quantités plus importantes. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit. Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

L’acide (2,6-diméthylphénoxy)acétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool.

Substitution : Le groupe phénoxy peut subir des réactions de substitution aromatique électrophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome (Br2) ou l’acide nitrique (HNO3).

Produits majeurs

Oxydation : Produit des acides carboxyliques.

Réduction : Produit des alcools.

Substitution : Produit des acides phénoxyacétiques substitués.

Applications de la recherche scientifique

L’acide (2,6-diméthylphénoxy)acétique est utilisé dans diverses applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

2,6-DMPA serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-AIDS drugs like Lopinavir. Its structural properties allow it to function effectively as a building block for more complex molecules used in drug formulations .

Case Study: Anti-AIDS Drug Development

- Drug : Lopinavir

- Role of 2,6-DMPA : Acts as a key intermediate in the synthesis pathway.

- Outcome : Enhanced efficacy and stability of the final drug product.

Agricultural Uses

In agriculture, 2,6-DMPA is recognized for its role as a plant growth regulator. It has been shown to influence plant growth patterns by modulating hormonal responses within plants. Specifically, it promotes extension growth in pea plants and other crops by affecting auxin levels .

Effects on Plant Growth

| Plant Type | Growth Effect | Mechanism |

|---|---|---|

| Pea | Enhanced extension growth | Modulation of auxin activity |

| Various crops | Improved yield and vigor | Hormonal regulation |

Industrial Applications

Beyond pharmaceuticals and agriculture, 2,6-DMPA is utilized in various industrial applications due to its chemical stability and reactivity. It can be employed in the production of agrochemicals and as an additive in formulations that require specific chemical properties.

Mécanisme D'action

Le mécanisme d’action de l’acide (2,6-diméthylphénoxy)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré qu’il inhibait l’enzyme transcriptase inverse, qui est cruciale pour la réplication de certains virus tels que l’influenza et l’hépatite C . La structure du composé lui permet de se lier au site actif de l’enzyme, empêchant ainsi son activité et inhibant la réplication virale .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénoxyacétique : Un analogue plus simple avec des propriétés chimiques similaires, mais dépourvu des groupes méthyles.

Acide 2,4-dichlorophénoxyacétique : Un herbicide largement utilisé avec des substituants différents sur le cycle phénoxy.

Acide 2,6-dichlorophénoxyacétique : Un autre herbicide avec des substituants chlore au lieu des groupes méthyles.

Unicité

L’acide (2,6-diméthylphénoxy)acétique est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence de groupes méthyles aux positions 2 et 6 sur le cycle phénoxy influence sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

2,6-Dimethylphenoxyacetic acid (DMPA) is an organic compound belonging to the class of phenoxyacetic acid derivatives. It has garnered interest due to its potential biological activities, including its role as a pharmaceutical intermediate and its effects on various biological systems. This article reviews the current understanding of the biological activity of DMPA, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- CAS Number : 101369-17-0

Pharmacological Significance

DMPA is recognized as an important intermediate in the synthesis of several pharmaceuticals, particularly anti-AIDS drugs such as Lopinavir and Ritonavir . Its structural properties enable it to interact with various biological targets, influencing cellular processes.

Antiviral Activity

DMPA has been studied for its antiviral properties, particularly against HIV. Research indicates that DMPA can inhibit viral replication through various mechanisms, including interference with viral protein synthesis. It is believed to modulate the activity of the Gag-Pol polyprotein, which is crucial for virion assembly and function .

Cytotoxic Effects

Studies have shown that DMPA exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Apoptosis via ROS |

| MCF-7 (breast) | 30 | Caspase activation |

Anti-inflammatory Properties

DMPA has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases .

The biological activities of DMPA can be attributed to several mechanisms:

- Inhibition of Viral Replication : By affecting viral protein interactions.

- Induction of Apoptosis : Through mitochondrial dysfunction and ROS generation.

- Cytokine Modulation : Reducing inflammatory mediators in immune cells.

Case Study 1: Antiviral Efficacy

A study conducted on HIV-infected cell lines demonstrated that DMPA reduced viral load significantly compared to untreated controls. The IC50 value was found to be 15 µM, indicating potent antiviral activity .

Case Study 2: Cytotoxicity in Cancer Cells

Research involving DMPA on MCF-7 breast cancer cells showed that treatment resulted in significant cell death at concentrations above 30 µM. Flow cytometry analysis confirmed increased apoptosis markers in treated cells compared to controls .

Propriétés

IUPAC Name |

2-(2,6-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBCURLNKYKBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158085 | |

| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13335-71-2 | |

| Record name | 2-(2,6-Dimethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13335-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dimethylphenoxy)acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 13335-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-xylyloxy) acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-(2,6-dimethylphenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-DIMETHYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (2,6-Dimethylphenoxy)acetic acid in the synthesis of lopinavir?

A1: (2,6-Dimethylphenoxy)acetic acid serves as a key building block in the synthesis of lopinavir, an antiviral drug. The synthesis involves a condensation reaction between (2,6-Dimethylphenoxy)acetic acid and (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, followed by deprotection and further condensation with (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid. This synthetic route, as described in the research by [], offers a simplified and efficient method for lopinavir production.

Q2: How does the structure of (2,6-Dimethylphenoxy)acetic acid influence its interaction with other molecules?

A2: Research [] highlights the steric effects of (2,6-Dimethylphenoxy)acetic acid. The study investigates the fluorescence quenching of a tetraarylpyrene derivative, where four (2,6-Dimethylphenoxy)acetic acid groups are attached. The bulky nature of these groups restricts access to the central pyrene moiety, impacting interactions with iodide ions and highlighting the importance of steric factors in molecular recognition.

Q3: Are there any studies that utilize (2,6-Dimethylphenoxy)acetic acid for applications beyond pharmaceutical synthesis?

A3: While the provided literature focuses on the use of (2,6-Dimethylphenoxy)acetic acid in lopinavir synthesis [] and its steric influence in molecular interactions [], it's important to note that this compound might find applications in other research areas. Further investigation into its chemical properties and potential reactivity could reveal new avenues for its utilization in fields like materials science or catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.